
Glycyl-L-leucyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-leucyl-L-leucine: is a dipeptide composed of glycine and leucine residuesThe compound has the molecular formula C8H16N2O3 and a molecular weight of 188.2242 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycyl-L-leucyl-L-leucine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl group of glycine, which then reacts with the amino group of leucine . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection and coupling, followed by cleavage from the resin and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-leucyl-L-leucine undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, resulting in the formation of individual amino acids.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as or .
Oxidation: Oxidizing agents like .
Reduction: Reducing agents such as sodium borohydride (NaBH4) .
Major Products Formed
Hydrolysis: Glycine and leucine.
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Applications De Recherche Scientifique
Glycyl-L-leucyl-L-leucine has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study enzyme kinetics and specificity, particularly for peptidases.
Pharmacology: Investigated for its potential role in drug delivery systems and as a model compound for studying peptide transport.
Cell Biology: Utilized in studies of peptide uptake and metabolism in various cell types.
Industrial Applications: Employed in the synthesis of more complex peptides and proteins for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Glycyl-L-leucyl-L-leucine involves its interaction with specific enzymes and transporters. The compound is recognized and cleaved by peptidases , leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways . The peptide may also interact with cell surface receptors and transporters , facilitating its uptake and subsequent intracellular processing .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-leucine: A dipeptide composed of glycine and leucine, similar in structure but with one less leucine residue.
L-leucyl-L-leucine: A dipeptide composed of two leucine residues, differing in its amino acid composition.
Leucyl-glycine: Another dipeptide with a reversed sequence of amino acids compared to Glycyl-L-leucyl-L-leucine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which influences its interaction with enzymes and transporters. This sequence-specific interaction can affect its stability, solubility, and biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
4464-35-1 |
|---|---|
Formule moléculaire |
C14H27N3O4 |
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H27N3O4/c1-8(2)5-10(16-12(18)7-15)13(19)17-11(14(20)21)6-9(3)4/h8-11H,5-7,15H2,1-4H3,(H,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1 |
Clé InChI |
UHPAZODVFFYEEL-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


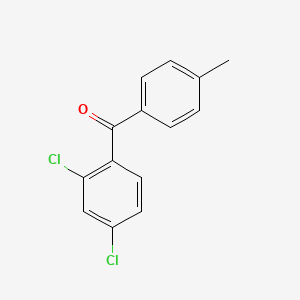
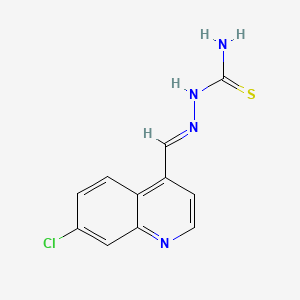
![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)
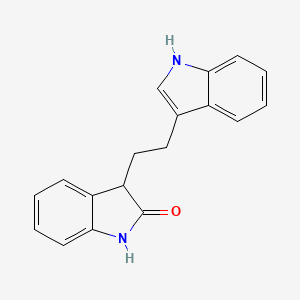
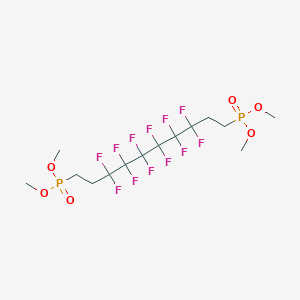
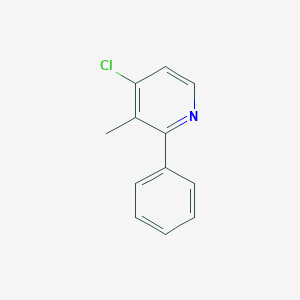
![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)
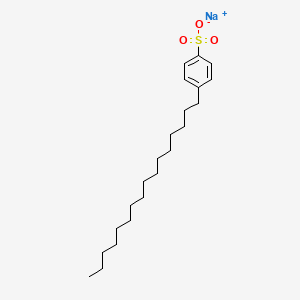
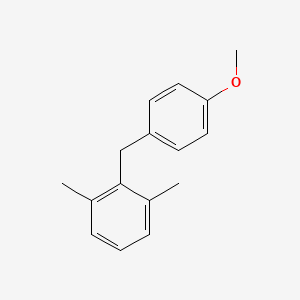
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
